molecular formula C8H7Cl2NO2 B155263 Ethyl 2,6-dichloroisonicotinate CAS No. 1604-14-4

Ethyl 2,6-dichloroisonicotinate

Cat. No. B155263
Key on ui cas rn: 1604-14-4
M. Wt: 220.05 g/mol
InChI Key: PVPBMYSZXFNZOM-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

A solution of 2,6-dichloroisonicotinic acid (20.0 g, 104 mmol) in ethanol (250 mL) and H2SO4 (5 mL) is stirred at 80° C. for 28 h. The solvent is removed in vacuo and the residue is dissolved in EA, washed with sat. aq. NaHCO3 solution and water, dried over MgSO4, filtered and evaporated to give 2,6-dichloroisonicotinic acid ethyl ester (17.7 g) as a brownish solid; LC-MS: tR=1.31 min.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([OH:7])=[O:6].[CH2:12](O)[CH3:13]>OS(O)(=O)=O>[CH2:12]([O:6][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([Cl:11])[N:10]=[C:2]([Cl:1])[CH:3]=1)[CH3:13]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in EA
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=NC(=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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